Einecs 296-984-6

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 296-984-6 is a chemical substance listed in the European Union’s regulatory inventory, which includes substances marketed between January 1971 and September 1981 . These entries often serve as reference points for toxicity assessments, environmental impact studies, and industrial applications. The identification of EINECS 296-984-6 implies its historical commercial relevance, necessitating comparative analyses with structurally or functionally analogous compounds to infer its properties and risks .

Properties

CAS No. |

93165-95-8 |

|---|---|

Molecular Formula |

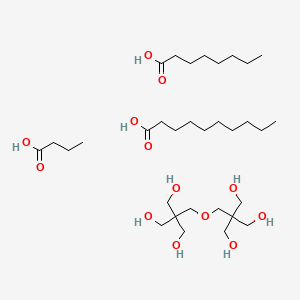

C10H22O7.C10H20O2.C8H16O2.C4H8O2 C32H66O13 |

Molecular Weight |

658.9 g/mol |

IUPAC Name |

butanoic acid;decanoic acid;2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-2-(hydroxymethyl)propane-1,3-diol;octanoic acid |

InChI |

InChI=1S/C10H22O7.C10H20O2.C8H16O2.C4H8O2/c11-1-9(2-12,3-13)7-17-8-10(4-14,5-15)6-16;1-2-3-4-5-6-7-8-9-10(11)12;1-2-3-4-5-6-7-8(9)10;1-2-3-4(5)6/h11-16H,1-8H2;2-9H2,1H3,(H,11,12);2-7H2,1H3,(H,9,10);2-3H2,1H3,(H,5,6) |

InChI Key |

JBFFTPJCEXXELF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCC(=O)O.C(C(CO)(CO)COCC(CO)(CO)CO)O |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 296-984-6 involves specific synthetic routes and reaction conditions. Industrial production methods may vary depending on the desired purity and application of the compound. Detailed information on the synthetic routes and reaction conditions for this compound can be found in specialized chemical literature and industrial production manuals .

Chemical Reactions Analysis

Einecs 296-984-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions can be identified through analytical techniques such as chromatography and spectroscopy .

Scientific Research Applications

Einecs 296-984-6 has a wide range of scientific research applications. In chemistry, it may be used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it could be involved in studies related to its biological activity or therapeutic potential. Industrial applications may include its use in manufacturing processes or as a component in various products .

Mechanism of Action

The mechanism of action of Einecs 296-984-6 involves its interaction with specific molecular targets and pathwaysDetailed studies on the molecular mechanisms and pathways involved can provide insights into its biological and chemical behavior .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Classification

Similarity assessments for EINECS chemicals often employ computational methods such as the Tanimoto index , which quantifies structural overlap using molecular fingerprints (e.g., PubChem 2D fingerprints). A threshold of ≥70% similarity is commonly used to define analogs . For example:

Physicochemical Properties

Comparative data for solubility, stability, and reactivity are essential for hazard profiling:

Toxicological and Environmental Profiles

Read-Across Structure-Activity Relationships (RASAR) leverage similarity to predict toxicity:

Implications : High structural similarity to persistent compounds (e.g., CAS 918538-05-3) may necessitate stringent regulatory controls .

Research Findings and Data Gaps

Q & A

Basic Research Questions

Q. How should I formulate a research question for studying Einecs 296-984-6 to ensure scientific rigor?

- A well-structured research question must be clear, feasible, and aligned with gaps in existing literature. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define variables explicitly, or the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practical and theoretical relevance . Avoid vague terms (e.g., "study effects") and instead specify measurable outcomes (e.g., "How does this compound interact with X protein at pH 7.4?").

Q. What strategies are effective for conducting a systematic literature review on this compound?

- Begin by querying databases (PubMed, Web of Science) using controlled vocabularies (e.g., MeSH terms) and Boolean operators to capture synonyms (e.g., "EC 296-984-6," "CAS derivatives"). Track gaps in studies, such as conflicting results on solubility or toxicity. Use citation chaining to identify foundational papers and recent advances .

Q. How do I design experiments to characterize the physicochemical properties of this compound?

- Prioritize reproducibility by detailing methods for purity verification (e.g., HPLC, NMR), stability testing (temperature/pH gradients), and interaction studies (spectroscopy, chromatography). Reference standardized protocols from journals like the Beilstein Journal of Organic Chemistry, which emphasize transparent reporting of experimental conditions and raw data archiving .

Q. What ethical considerations apply to non-human toxicology studies involving this compound?

- Ensure compliance with institutional guidelines for safe handling, waste disposal, and risk assessments. Document procedures for minimizing environmental release and cross-contamination. Ethical approval is mandatory for studies involving bioaccumulation or ecotoxicology .

Advanced Research Questions

Q. How can I resolve contradictions in existing data on this compound’s reactivity?

- Conduct a meta-analysis of published kinetic data, controlling for variables like solvent polarity, temperature, and catalytic impurities. Use statistical tools (ANOVA, regression) to identify confounding factors. Replicate conflicting experiments under standardized conditions and publish negative results to clarify discrepancies .

Q. What advanced computational methods are suitable for modeling this compound’s molecular interactions?

- Apply density functional theory (DFT) to predict electronic properties or molecular dynamics simulations to study conformational changes. Validate models against experimental data (e.g., X-ray crystallography). Open-source tools like GROMACS or Gaussian are widely accepted for reproducibility .

Q. How do I design interdisciplinary studies linking this compound’s chemical behavior to biological impacts?

- Integrate in vitro assays (e.g., enzyme inhibition) with in silico docking studies. Use multi-omics approaches (transcriptomics, metabolomics) to map systemic effects. Ensure methodological alignment across disciplines by co-authoring with experts in biology, chemistry, and data science .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Use nonlinear regression models (e.g., Hill equation) to estimate EC50 values. Account for heteroscedasticity with weighted least squares and validate assumptions using residual plots. For high-throughput data, apply machine learning algorithms (random forests, SVMs) to identify non-linear patterns .

Methodological Guidance Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.